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Compound of Interest

Compound Name: T900607

Cat. No.: B10776266 Get Quote

South San Francisco, CA - T900607, a small molecule anti-cancer agent, emerged from the

drug discovery pipeline of Tularik Inc. as a promising therapeutic candidate in the early 2000s.

Classified as a sulfanilide, this compound was identified as a novel tubulin-active agent that

disrupts microtubule polymerization, a critical process for cell division.[1] Its development,

however, appears to have been halted after early-phase clinical trials, and detailed public

documentation of its preclinical and clinical findings remains sparse.

Tularik, a biotechnology company focused on the regulation of gene expression, was acquired

by Amgen in 2004.[2] T900607, also referred to as T607, was an analog of another Tularik

compound, T67, and was designed to bind irreversibly to tubulin.[3] This mechanism of action

places it in the class of microtubule-targeting agents, which are a cornerstone of cancer

chemotherapy.[4][5][6][7]

Clinical Development and Challenges
T900607 progressed into Phase I and Phase II clinical trials for a range of malignancies,

including non-Hodgkin's lymphoma, liver cancer, gastric cancer, and ovarian cancer.[8][9][10]

A Phase I study in patients with advanced refractory cancers determined a recommended

Phase II dose of 130 mg/m² administered as an intravenous infusion over 60 minutes on a 21-

day cycle.[1] While the study reported stable disease in 7 out of 20 patients, it also highlighted

a significant safety concern: cardiac toxicity.[1] Dose-limiting toxicities included a grade 4

troponin increase and a grade 5 myocardial infarction at a higher dose level of 270 mg/m².[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b10776266?utm_src=pdf-interest
https://www.benchchem.com/product/b10776266?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16133796/
https://ipira.berkeley.edu/tularik-inc
https://www.benchchem.com/product/b10776266?utm_src=pdf-body
https://www.sec.gov/Archives/edgar/data/889057/000101287003001228/d10k.htm
https://www.researchgate.net/publication/7628005_Mechanism_of_Action_of_Antitumor_Drugs_that_Interact_with_Microtubules_and_Tubulin
https://pmc.ncbi.nlm.nih.gov/articles/PMC8797889/
https://pubmed.ncbi.nlm.nih.gov/12678749/
https://pubmed.ncbi.nlm.nih.gov/11060709/
https://www.benchchem.com/product/b10776266?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT00043446
https://go.drugbank.com/drugs/DB12068/clinical_trials?conditions=DBCOND0028488&phase=2&purpose=treatment&status=completed
https://clinicaltrials.gov/study/NCT00054262
https://pubmed.ncbi.nlm.nih.gov/16133796/
https://pubmed.ncbi.nlm.nih.gov/16133796/
https://pubmed.ncbi.nlm.nih.gov/16133796/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Even at a decreased dose of 180 mg/m², cardiac toxicity was observed in three out of four

patients.[1]

Pharmacokinetic analyses from the Phase I trial indicated that the area under the curve (AUC)

and maximum concentration (Cmax) of T900607 increased with the dose, but with

considerable intrapatient variability. The compound exhibited a short half-life of less than one

hour and no apparent dose-dependent clearance.[1]

Mechanism of Action: Tubulin Interaction
T900607's primary mechanism of action is the disruption of microtubule polymerization.[1]

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for

various cellular functions, most notably the formation of the mitotic spindle during cell division.

[5][11] By interfering with microtubule dynamics, T900607 would arrest cancer cells in the G2/M

phase of the cell cycle, leading to apoptosis.

An abstract of a scientific paper, for which the full text is not publicly available, describes

T900607 as a "second-generation irreversible binder of beta-tubulin."[12] This suggests a

covalent and permanent binding to its target, which could contribute to both its efficacy and its

toxicity profile. The specific binding site on the tubulin molecule and the precise nature of the

"unique mechanism of action" mentioned in the Phase I study publication are not detailed in the

available literature.[1]

Quantitative Data Summary
Due to the limited public availability of preclinical and clinical study reports, a comprehensive

table of quantitative data cannot be compiled. The following table summarizes the sparse data

available from the Phase I clinical trial.
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Parameter Value Source

Recommended Phase II Dose
130 mg/m² IV over 60 minutes,

21-day cycle
[1]

Half-life < 1 hour [1]

Objective Responses None observed [1]

Stable Disease 7 out of 20 patients [1]

Signaling Pathways and Experimental Protocols
Detailed information regarding the specific signaling pathways modulated by T900607 and the

comprehensive experimental protocols used in its preclinical evaluation are not available in the

public domain. As a tubulin-binding agent, its primary effect would be on the mitotic spindle

checkpoint pathway. Disruption of microtubule dynamics activates this checkpoint, leading to

cell cycle arrest and, ultimately, apoptosis. However, without specific studies on T900607, a

detailed signaling pathway diagram cannot be accurately constructed. Similarly, the lack of

published preclinical studies prevents the detailing of experimental protocols for assays such

as tubulin polymerization inhibition, cell viability, or apoptosis induction.

Logical Workflow for a Tubulin-Binding Drug
Discovery Program
While specific details for T900607 are unavailable, a general logical workflow for the discovery

and early development of a tubulin-binding agent can be visualized. This process would

typically start with target identification and validation, followed by screening for compounds that

interact with tubulin, and then lead optimization to improve potency and drug-like properties.
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Generalized workflow for tubulin-binding drug discovery.

Conclusion
T900607 represents an investigational compound whose development trajectory highlights

both the promise and the perils of oncology drug development. As a novel, purportedly

irreversible tubulin-binding agent, it held the potential to offer a new therapeutic option for

cancer patients. However, the emergence of significant cardiac toxicity in early clinical trials

likely led to the discontinuation of its development. The limited availability of public data on

T900607 underscores the reality that many drug candidates do not progress, and their detailed

scientific stories often remain within the archives of the developing companies. Without access

to internal documentation from Tularik or Amgen, a more in-depth technical guide on the

discovery and development of T900607 cannot be constructed.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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